2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with methoxy and oxopyrrolidinyl substituents, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzoic acid and 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2,4-dimethoxybenzoic acid and the amine group of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can be compared with other similar compounds, such as:
2,4-Dimethoxybenzamide: Lacks the oxopyrrolidinyl moiety, resulting in different chemical and biological properties.
3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline: Lacks the benzamide core, leading to variations in its reactivity and applications.
N-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but without the 2,4-dimethoxy substitution, affecting its overall properties.
The uniqueness of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-14-7-8-15(17(12-14)26-2)20(24)21-13-6-9-16(18(11-13)27-3)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTIKEQMDLYFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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